Aurora Kinase A Target Annotation: Cyclopropylamine Derivative vs. Other WAY-Series Oxadiazoles with Distinct Selectivity Profiles
WAY-635767 is specifically annotated as an Aurora kinase A inhibitor, distinguishing it from other WAY-series oxadiazoles that possess different kinase selectivity profiles . Within the AbMole Aurora kinase catalog, WAY-635767 (M20245) is listed alongside WAY-636900 (M20246), WAY-636982 (M20247), and WAY-661516 (M20284), each as separate Aurora kinase A inhibitors with distinct structures . In contrast, structurally related 1,3,4-oxadiazole-cyclopropanamine hybrids in the patent literature are primarily claimed as LSD1/HDAC6 inhibitors or MAO modulators rather than Aurora kinase inhibitors [1], indicating that the specific combination of the 4-chlorophenyl substituent with the N-cyclopropylaminomethyl group directs target engagement toward Aurora A rather than epigenetic or neurotransmitter targets.
| Evidence Dimension | Annotated primary pharmacological target |
|---|---|
| Target Compound Data | Annotated as Aurora kinase A inhibitor (no public IC₅₀ available from primary literature) |
| Comparator Or Baseline | WAY-636900 (Aurora A); WAY-636982 (Aurora A); WAY-661516 (Aurora A)—each distinct structure; closely related 1,3,4-oxadiazole-cyclopropanamines claimed as LSD1 inhibitors in patent literature |
| Quantified Difference | Qualitative target annotation difference only; no head-to-head quantitative Aurora A IC₅₀ data publicly available for any WAY-series oxadiazole |
| Conditions | Target annotation based on commercial vendor catalog classification (AbMole BioScience); patent claims from WO/2015/120130 and US 2008/0255203 |
Why This Matters
For researchers building Aurora kinase A-focused screening cascades, WAY-635767 is catalogued as an Aurora A inhibitor tool, whereas structurally close 4-chlorophenyl-oxadiazole-cyclopropanamines from other sources may be LSD1 or MAO modulators—procurement without verifying the annotated target risks deploying a compound with irrelevant pharmacology.
- [1] Oryzon Genomics S.A. Cyclopropanamine compounds and use thereof as LSD1 inhibitors. Patent WO2015120130A1. 2015. Also: Abbott Laboratories. Heterocyclic compounds and their methods of use. US 20080255203 A1. 2008. View Source
